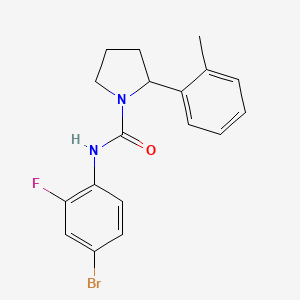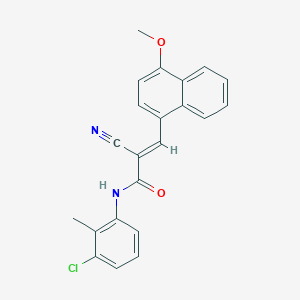
N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide, also known as CMNA, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. CMNA belongs to the class of acrylamide derivatives that have been studied for their anti-inflammatory, analgesic, and anti-tumor properties.
Mecanismo De Acción
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide is not fully understood. However, studies have shown that it inhibits the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to have anti-tumor effects in animal models of cancer. N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide has been found to reduce the production of inflammatory mediators such as prostaglandins, leukotrienes, and cytokines. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide in lab experiments is its high purity and stability. It can be easily synthesized and purified, and its structure and purity can be confirmed using various analytical techniques. However, one limitation is that its mechanism of action is not fully understood, and more studies are needed to elucidate its molecular targets and signaling pathways.
Direcciones Futuras
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide. One direction is to investigate its potential therapeutic applications in other diseases and conditions, such as cardiovascular disease, diabetes, and neurodegenerative diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in humans, to determine its safety and efficacy as a potential drug candidate. Additionally, more studies are needed to elucidate its mechanism of action and molecular targets, to better understand its biological effects.
Métodos De Síntesis
The synthesis of N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide involves the reaction of 3-chloro-2-methylphenyl isocyanate with 4-methoxy-1-naphthylamine in the presence of acryloyl chloride. The resulting product is purified using column chromatography to obtain N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide in high purity.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide has been studied for its potential therapeutic applications in various diseases and conditions. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide has been tested in animal models of inflammation, pain, and cancer, and has shown promising results.
Propiedades
IUPAC Name |
(E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxynaphthalen-1-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2/c1-14-19(23)8-5-9-20(14)25-22(26)16(13-24)12-15-10-11-21(27-2)18-7-4-3-6-17(15)18/h3-12H,1-2H3,(H,25,26)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWWRHYMWHJRQV-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=CC2=CC=C(C3=CC=CC=C23)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C(=C/C2=CC=C(C3=CC=CC=C23)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxynaphthalen-1-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-acetylphenoxy)methyl]-N-(5-isoxazolylmethyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6079238.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B6079250.png)
![(4-methoxy-3,5-dimethylphenyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone](/img/structure/B6079267.png)
![3-(1,3-benzodioxol-5-yl)-N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]propanamide](/img/structure/B6079274.png)
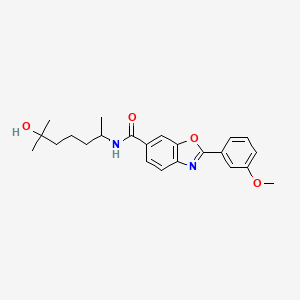
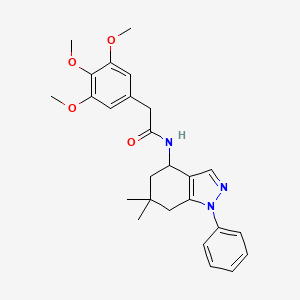
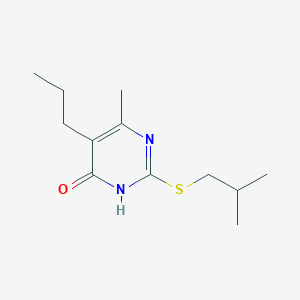
![N-(3-fluorophenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6079304.png)
![N-1,3-benzodioxol-5-yl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B6079309.png)
![N-[7-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxytetrahydro-2-furanyl)-7H-imidazo[4,5-c]pyridazin-4-yl]benzamide](/img/structure/B6079312.png)
![2-(1,3-thiazol-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-benzimidazole](/img/structure/B6079325.png)
![N-(2,6-dimethylphenyl)-2-{[1-(4-fluorophenyl)-4-hydroxy-5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6079331.png)
![1-({5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-butanol](/img/structure/B6079339.png)
